molecular formula C14H8BrFN4O2 B169209 N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine CAS No. 174709-17-2

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B169209
M. Wt: 363.14 g/mol
InChI Key: SPRQBIBULHKTIB-UHFFFAOYSA-N
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Description

This would typically include the compound’s molecular formula, molecular weight, and possibly its structure. The compound’s name suggests it contains a quinazolin-4-amine group, a bromophenyl group, a fluorine atom, and a nitro group.



Synthesis Analysis

This would involve a detailed description of the chemical reactions used to synthesize the compound. It would include the starting materials, reaction conditions, and the sequence of reactions.



Molecular Structure Analysis

This could involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and any catalytic activity it might have.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectroscopic properties.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine and similar compounds can be synthesized using methods such as Suzuki coupling and Cadogan cyclization. These methods are used to create fluorescent indazolo[3,2-a]isoquinolin-6-amines, which are derivatives of quinazoline (Balog, Riedl, & Hajos, 2013).
  • Solid Phase Synthesis : Solid phase synthesis techniques have been developed for quinazoline derivatives, using compounds like N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (Wang, Song, Dixon, Kurth, & Lam, 2005).

Potential Medical and Biological Applications

  • Tumor Detection : Certain quinazoline derivatives, including those similar to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have been studied as potential PET imaging agents for tumor detection. These compounds showed promising results in terms of concentration accumulation in tumors and fast clearance from muscle and blood (Chen et al., 2012).
  • Cytotoxicity and Anticancer Properties : Indole-aminoquinazoline hybrids, which are structurally related to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have shown cytotoxicity against various cancer cell lines. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit epidermal growth factor receptor (EGFR) (Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018).

Fluorescence and Chemical Analysis

  • Fluorescence Properties : Some quinazoline derivatives, including those structurally similar to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine, have been studied for their fluorescence properties. These properties are valuable for various analytical and imaging applications (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Antibacterial Properties

  • Antibacterial Applications : Research has been conducted on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, which are related to N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine. These studies revealed significant antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, both acute and chronic. It could also involve studying its environmental impact.


Future Directions

This could involve proposing further studies to better understand the compound’s properties or to find new applications for it.


properties

IUPAC Name

N-(3-bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrFN4O2/c15-8-2-1-3-9(4-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRQBIBULHKTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromophenyl)-7-fluoro-6-nitroquinazolin-4-amine

Synthesis routes and methods

Procedure details

3-Bromoaniline is coupled with 4-chloro-7-fluoro-6-nitroquinazoline, to produce 4-[(3-bromophenyl)amino]-7-fluoro-6-nitroquinazoline, which is reacted thereafter with the sodium salt of 3-(4-morpholinyl)-1-propanol, as described hereinabove, to produce 4-[(3-bromophenyl)amino]-7-[3-(4-morpholinyl)propoxy]-6-nitroquinazoline. The morpholino-substituted 6-nitroquinazoline is then reduced to the corresponding 6-aminoquinazoline, which is further reacted with bistributyltin, iodine-123, iodine-124 or iodine-131 and acryloyl chloride, as described hereinabove, to yield the final iodine-123 labeled, iodine-124 labeled or iodine-131 labeled product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JCA Blair - 2008 - search.proquest.com
Protein kinases control most biological processes by regulating nearly every signal transduction pathway. Aberrant kinase activity causes many diseases including cancer and …
Number of citations: 3 search.proquest.com

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